Ac-Leu-Arg-AMC

描述

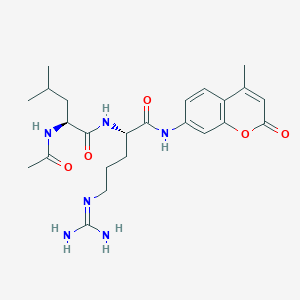

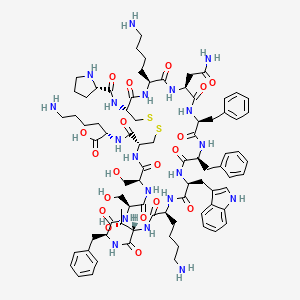

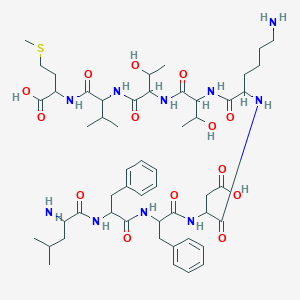

“Ac-Leu-Arg-AMC” is a fluorogenic peptide substrate . It is often the substrate of choice for assaying the trypsin-like activity of purified proteasomes . The benefits of using this substrate include a low Km, high specific activity, and the fact that the substrate is cleaved exclusively at the R-AMC bond .

Chemical Reactions Analysis

“this compound” is a substrate for proteasomes, specifically for their trypsin-like activity . The substrate is cleaved exclusively at the R-AMC bond .Physical And Chemical Properties Analysis

“this compound” is a solid substance . It is white to off-white in color . It has a molecular weight of 642.76 and a molecular formula of C30H46N10O6 . It is soluble in DMSO, methanol, or aqueous solutions .科学研究应用

科学研究的重要性:科学研究对于理解宇宙和生物、创造造福人类的技术以及创造财富(Press, 2013)至关重要。

批判性思维和科学推理:像计算机游戏这样的工具已经被开发出来用于教授批判性思维和科学推理,突显了这些技能在科学研究中的重要性(Halpern et al., 2012)。

材料科学研究:材料科学研究,比如对铝基复合材料(AMCs)的研究,在汽车和航空航天等领域的应用中至关重要(Luo & Yu, 2022)。

腐蚀科学:对于材料的腐蚀和侵蚀-腐蚀行为的研究,比如铁基非晶涂层,对于理解它们的应用和耐久性至关重要(Wang等,2015年)。

分析研究中的色谱法:亲和性单体色谱(AMC)是一种用于选择性分离和分析特定目标化合物的强大方法,突显了它在分析化学中的重要性(Pfaunmiller et al., 2013)。

生物化学中的肽研究:使用合成底物如Arg-AMC和Leu-AMC对水生外胞外肽酶的底物特异性进行研究,对于我们理解生化过程有重要贡献(Steen et al., 2015)。

转化研究中的挑战:在学术医疗中心识别和克服转化研究中的障碍对于弥合实验室发现和临床应用之间的鸿沟至关重要(Pober et al., 2001)。

科学教育中的增强现实:增强现实(AR)技术在科学教育中具有潜在应用,为学习和研究提供了创新的方法(Cheng & Tsai, 2013)。

纳米技术在能源生产中的应用:纳米技术在发展可持续能源生产方案中发挥着至关重要的作用,突显了它在科学研究中的重要性(Liu et al., 2010)。

肽-膜相互作用:对合成碱性肽与磷脂膜的相互作用进行研究,比如Ac-(Leu-Ala-Arg-Leu),有助于我们理解膜生物学和药物递送系统(Anzai et al., 1991)。

作用机制

属性

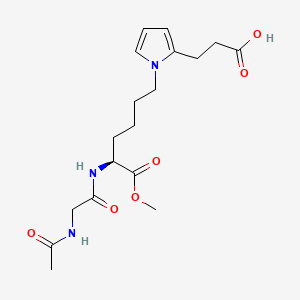

IUPAC Name |

(2S)-2-acetamido-N-[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]-4-methylpentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34N6O5/c1-13(2)10-19(28-15(4)31)23(34)30-18(6-5-9-27-24(25)26)22(33)29-16-7-8-17-14(3)11-21(32)35-20(17)12-16/h7-8,11-13,18-19H,5-6,9-10H2,1-4H3,(H,28,31)(H,29,33)(H,30,34)(H4,25,26,27)/t18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAPHUDCEMGABMM-OALUTQOASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34N6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501150013 | |

| Record name | N-Acetyl-L-leucyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-argininamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501150013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

486.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

929621-79-4 | |

| Record name | N-Acetyl-L-leucyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-argininamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=929621-79-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetyl-L-leucyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-argininamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501150013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoic acid](/img/structure/B612714.png)